molecular formula C19H18ClN3O6S B13754463 3-((1-Butyl-1,2-dihydro-4-hydroxy-2-oxo-3-quinolyl)azo)-5-chloro-2-hydroxybenzenesulphonic acid CAS No. 24014-78-6

3-((1-Butyl-1,2-dihydro-4-hydroxy-2-oxo-3-quinolyl)azo)-5-chloro-2-hydroxybenzenesulphonic acid

Cat. No.: B13754463
CAS No.: 24014-78-6
M. Wt: 451.9 g/mol
InChI Key: CDBCJUOSCZAERS-UHFFFAOYSA-N
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Description

3-[(1-BUTYL-1,2-DIHYDRO-4-HYDROXY-2-OXO-3-QUINOLYL)AZO]-5-CHLORO-2-HYDROXYBENZENESULFONIC ACID is a complex organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. The compound’s structure includes a quinoline moiety, which is known for its biological activity, and a sulfonic acid group, which enhances its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-BUTYL-1,2-DIHYDRO-4-HYDROXY-2-OXO-3-QUINOLYL)AZO]-5-CHLORO-2-HYDROXYBENZENESULFONIC ACID typically involves a multi-step process. One common method starts with the preparation of the quinoline derivative, which is then coupled with a diazonium salt derived from 5-chloro-2-hydroxybenzenesulfonic acid. The reaction conditions often require acidic or basic environments, controlled temperatures, and the presence of catalysts to facilitate the coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. The final product is usually isolated through crystallization or precipitation, followed by purification steps such as filtration and drying.

Chemical Reactions Analysis

Types of Reactions

3-[(1-BUTYL-1,2-DIHYDRO-4-HYDROXY-2-OXO-3-QUINOLYL)AZO]-5-CHLORO-2-HYDROXYBENZENESULFONIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo group can lead to the formation of amines.

    Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and catalytic hydrogenation are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and other nucleophiles can facilitate substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(1-BUTYL-1,2-DIHYDRO-4-HYDROXY-2-OXO-3-QUINOLYL)AZO]-5-CHLORO-2-HYDROXYBENZENESULFONIC ACID has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(1-BUTYL-1,2-DIHYDRO-4-HYDROXY-2-OXO-3-QUINOLYL)AZO]-5-CHLORO-2-HYDROXYBENZENESULFONIC ACID involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, inhibiting the replication of cancer cells. The azo group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Known for their biological activity and used in various therapeutic applications.

    Azo compounds: Widely used in the dye industry and known for their vibrant colors.

    Sulfonic acid derivatives: Enhance solubility and are used in various industrial applications.

Uniqueness

3-[(1-BUTYL-1,2-DIHYDRO-4-HYDROXY-2-OXO-3-QUINOLYL)AZO]-5-CHLORO-2-HYDROXYBENZENESULFONIC ACID is unique due to its combination of a quinoline moiety, an azo group, and a sulfonic acid group. This combination imparts unique chemical and biological properties, making it valuable in various research and industrial applications.

Properties

CAS No.

24014-78-6

Molecular Formula

C19H18ClN3O6S

Molecular Weight

451.9 g/mol

IUPAC Name

3-[(1-butyl-4-hydroxy-2-oxoquinolin-3-yl)diazenyl]-5-chloro-2-hydroxybenzenesulfonic acid

InChI

InChI=1S/C19H18ClN3O6S/c1-2-3-8-23-14-7-5-4-6-12(14)17(24)16(19(23)26)22-21-13-9-11(20)10-15(18(13)25)30(27,28)29/h4-7,9-10,24-25H,2-3,8H2,1H3,(H,27,28,29)

InChI Key

CDBCJUOSCZAERS-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2C(=C(C1=O)N=NC3=C(C(=CC(=C3)Cl)S(=O)(=O)O)O)O

Origin of Product

United States

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